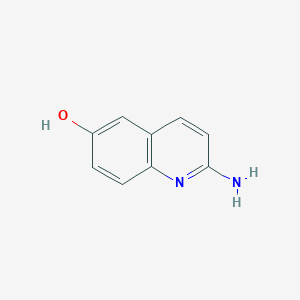

2-Amino-6-hydroxy-quinoline

説明

Significance of Substituted Quinolines in Contemporary Chemical Research

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, and its derivatives are of paramount importance in medicinal and industrial chemistry. researchgate.netrsc.orgorientjchem.orgresearchgate.net These compounds form the core structure of many natural products, particularly alkaloids, and exhibit a wide array of pharmacological activities. orientjchem.orgnih.govmdpi.com The versatility of the quinoline scaffold allows for extensive functionalization, leading to the development of agents with anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral properties. rsc.orgorientjchem.orgnih.gov The ability to modify substituents on the quinoline ring system enables chemists to fine-tune the biological activity and physical properties of these molecules, making them a central focus in drug discovery and materials science. orientjchem.org

Historical Trajectories and Foundational Research Milestones in 2-Amino-6-hydroxy-quinoline Studies

The synthesis of quinoline was first achieved from coal tar in 1834. mdpi.com Since then, numerous methods for constructing the quinoline core have been developed, including named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. researchgate.netrsc.orgnih.gov While specific foundational research milestones for this compound are not extensively documented in readily available literature, the general development of quinoline chemistry has paved the way for the synthesis and investigation of its variously substituted derivatives. The synthesis of related compounds, such as 6-hydroxy-2(1H)-quinolinone, a critical precursor, has been a subject of research, with various methods being explored and improved upon over time. google.com

Structural Context and Rationale for Focused Investigation of this compound Derivatives

The structure of this compound, featuring both an amino and a hydroxyl group on the quinoline framework, presents a unique platform for chemical exploration. The presence of these two functional groups, with their distinct electronic and hydrogen-bonding capabilities, makes this scaffold a prime candidate for generating diverse derivatives. The amino group at the 2-position and the hydroxyl group at the 6-position can be independently or simultaneously modified, leading to a wide range of chemical entities with potentially enhanced biological activities or material properties. For instance, the amino group can be acylated or participate in the formation of Schiff bases, while the hydroxyl group can be alkylated or esterified. scirp.orgrsc.org This dual functionality is a key reason for the focused investigation of its derivatives in various scientific fields.

Current Research Frontiers and Unaddressed Questions Pertaining to this compound

Current research involving substituted quinolines is vibrant, with a focus on developing novel synthetic methodologies and exploring their applications in medicine and materials science. For this compound specifically, frontiers include the synthesis of its derivatives as potential therapeutic agents. For example, derivatives of similar quinoline structures have been investigated for their cytotoxicity against cancer cell lines. nih.gov Unaddressed questions likely revolve around the full extent of its coordination chemistry with various metal ions, the systematic exploration of its derivatization potential, and a comprehensive understanding of the structure-activity relationships of its derivatives. Further research is also needed to explore its photophysical properties and potential applications in areas like organic light-emitting diodes (OLEDs), where other hydroxyquinoline derivatives have shown promise. scispace.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-aminoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKBCVLWQMQCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631038 | |

| Record name | 2-Aminoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90417-15-5 | |

| Record name | 2-Aminoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 6 Hydroxy Quinoline and Its Advanced Precursors

Classical Approaches to Quinoline (B57606) Core Synthesis Relevant to 2-Amino-6-hydroxy-quinoline

The fundamental quinoline structure has been assembled for over a century using several named reactions. wikipedia.org These methods remain relevant for creating substituted quinolines, such as this compound, by employing appropriately functionalized starting materials.

Skraup and Doebner-Miller Type Reactions

The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, traditionally involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. iipseries.org For the synthesis of a 6-hydroxyquinoline (B46185), a logical starting material is a p-aminophenol derivative. Research has demonstrated that 6-hydroxyquinoline can be successfully prepared in good yield (66%) from 4-hydroxyaniline using the Skraup reaction. rsc.org

A significant advancement in this area is the use of microwave-assisted organic synthesis, which can improve yields and reduce reaction times. A modified Skraup reaction using glycerol, nitrobenzene, sulfuric acid, and water under microwave irradiation has been developed to produce 6-hydroxyquinoline regioselectively. daneshyari.comresearchgate.net This "one-pot" domino reaction proceeds through multiple steps, including the reduction of nitrobenzene to 4-hydroxyaniline and the dehydration of glycerol to acrolein, which then reacts with the in-situ-generated aniline (B41778). researchgate.net

The Doebner-Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.org Aniline or its derivatives react with the α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgrsc.org To obtain a 6-hydroxyquinoline scaffold, 4-aminophenol (B1666318) would be reacted with an α,β-unsaturated carbonyl compound like acrolein. iipseries.orgrsc.org

Table 1: Comparison of Classical Quinoline Syntheses

| Reaction Name | Aniline Component (Example for 6-OH) | Carbonyl Component (Example) | Key Conditions |

|---|---|---|---|

| Skraup | 4-Hydroxyaniline | Glycerol (forms acrolein in situ) | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) |

| Doebner-Miller | 4-Hydroxyaniline | α,β-Unsaturated carbonyl (e.g., acrolein) | Acid catalyst (e.g., HCl, Lewis acids) |

Friedländer and Combes Quinoline Syntheses

The Combes quinoline synthesis reacts an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org The reaction first forms a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to yield a substituted quinoline. wikipedia.org Using 4-aminophenol as the aniline component would install the 6-hydroxy group. The choice of β-diketone would determine the substituents at the 2- and 4-positions of the quinoline ring. wikipedia.orgjptcp.com

Targeted Synthetic Strategies for the 2-Amino and 6-Hydroxy Functionalities

Rather than building the entire ring system with the substituents already in place, an alternative approach is to add the functional groups to a pre-existing quinoline scaffold. This requires methods for regioselective functionalization.

Regioselective Functionalization Techniques for Quinoline Scaffolds

Modern organic synthesis has developed powerful tools for the site-selective functionalization of heterocyclic compounds like quinoline, often through transition-metal-catalyzed C-H activation. mdpi.com A common strategy involves using the quinoline N-oxide as a directing group, which can activate specific positions for functionalization. nih.gov Palladium-catalyzed reactions, for instance, have been used for the C2-arylation of quinoline N-oxides. mdpi.com This highlights the ability to selectively introduce substituents at the C2 position, which is crucial for the synthesis of the target molecule. mdpi.comnih.gov Other metals like ruthenium and rhodium have been employed to achieve regioselective C-H arylation at the C8 position, demonstrating the tunability of these methods. nih.gov

Metal-free protocols have also been established for functionalization. For example, an operationally simple method for the C5-halogenation of 8-substituted quinolines uses trihaloisocyanuric acid at room temperature, showcasing the potential for regioselective modification without transition metals. rsc.org

Introduction and Interconversion of Amino and Hydroxy Groups on the Quinoline Ring

The introduction of an amino group at the C2 position of the quinoline ring is a well-studied transformation due to the prevalence of the 2-aminoquinoline (B145021) motif in medicinal chemistry. nih.gov A prominent strategy involves the C2-amination of quinoline N-oxides. nih.govresearchgate.net These reactions can be performed with or without transition metal catalysts. nih.gov For instance, a metal-free, deoxygenative C2-heteroarylation of quinoline N-oxides has been achieved using N-sulfonyl-1,2,3-triazoles, providing a direct route to C2-functionalized quinolines. nih.gov Another key method is the nucleophilic substitution of a leaving group, such as a halogen, at the C2-position.

The 6-hydroxy group can be introduced in several ways. As discussed in the classical syntheses, starting with 4-aminophenol or a derivative is a direct approach. rsc.org Alternatively, functional group interconversion on a pre-formed quinoline ring can be employed. A common precursor is 6-methoxyquinoline, which can be demethylated to yield 6-hydroxyquinoline. The presence of a hydroxyl group on the quinoline ring is known to be important for the biological activity of many quinoline derivatives. orientjchem.orgnih.gov Other synthetic routes to 6-hydroxyquinoline include the hydrolysis of 6-quinolinyl esters. ontosight.ai

Advanced Synthetic Protocols for this compound

Advanced synthetic methods often focus on improving efficiency, safety, and atom economy, for example, through one-pot procedures or multicomponent reactions.

While a specific protocol for this compound is not prominently detailed, a landmark paper describes a safe and practical kilogram-scale synthesis of the isomeric 2-Amino-8-hydroxyquinoline. acs.org This method serves as a valuable template. It starts from the inexpensive bulk chemical 8-hydroxyquinoline (B1678124), which is first converted to its N-oxide. acs.org This intermediate is then subjected to a two-step, one-pot procedure to introduce the amino group at the C2 position, affording the final product in good yield and high purity without the need for chromatographic purification. acs.org Adapting this N-oxide-based strategy to a 6-hydroxyquinoline starting material presents a highly viable and advanced route to this compound.

Multicomponent reactions represent another advanced approach. A one-pot, three-component condensation of an aldehyde, 2-aminobenzothiazole, and 6-hydroxyquinoline has been reported to synthesize 5-((2-aminobenzothiazolomethyl))-6-hydroxyquinolines. conicet.gov.ar While this produces a more complex molecule, it demonstrates the use of 6-hydroxyquinoline in advanced, convergent synthetic strategies that build molecular complexity rapidly.

Table 2: Summary of Functionalization and Advanced Strategies

| Strategy | Position | Method | Key Features |

|---|---|---|---|

| Regioselective Functionalization | C2 | C-H activation of N-oxide | Uses directing group for site-selectivity. mdpi.com |

| Introduction of Amino Group | C2 | Amination of N-oxide | Direct introduction of NH₂ group. nih.gov |

| Introduction of Hydroxy Group | C6 | Demethylation | Converts readily available methoxy (B1213986) precursor. |

| Advanced Protocol Template | C2-Amino, C8-Hydroxy | N-oxide based one-pot | High yield, scalable, no chromatography. acs.org |

| Advanced Protocol | C5 | Three-component reaction | Builds complexity from 6-hydroxyquinoline. conicet.gov.ar |

Catalytic and Organocatalytic Methods in Quinoline Synthesis

The synthesis of quinoline derivatives has been significantly advanced by the use of metal and organocatalysts, which offer improved efficiency, selectivity, and milder reaction conditions compared to traditional methods. rsc.orgnih.gov

Transition metal complexes, particularly those involving palladium and copper, are widely employed in quinoline synthesis. numberanalytics.com For instance, palladium-catalyzed reactions are effective for cross-coupling and cyclization steps. numberanalytics.com Iron(III) chloride has also been demonstrated as a sustainable and cost-effective catalyst for the synthesis of quinoline derivatives under neat conditions. rsc.org Copper catalysts are valuable in Ullmann-type coupling reactions to form aryl amines, which can then be cyclized to quinolines. numberanalytics.com A sustainable approach for synthesizing 2-aminoquinolines involves the dehydrogenative annulation of 2-aminobenzyl alcohol and nitriles, catalyzed by earth-abundant manganese complexes. acs.org This method has also been extended to a one-pot synthesis of 2-alkylaminoquinolines. acs.orgnih.gov

Organocatalysis has emerged as a powerful, green alternative to metal catalysis, avoiding the use of toxic metals. nih.govresearchgate.net These catalysts are often insensitive to moisture and oxygen, low-cost, and readily available. rsc.org Organocatalytic methods have been successfully applied to the synthesis of various functionalized quinolines. nih.govsemanticscholar.org For example, chiral thiourea (B124793) has been used as a catalyst for the enantioselective aza-Friedel–Crafts reaction to produce complex quinoline derivatives. beilstein-journals.org

| Catalyst Type | Example Catalyst | Application in Quinoline Synthesis | Reference |

| Metal Catalyst | Palladium Complexes | Cross-coupling and cyclization reactions | numberanalytics.com |

| Copper Complexes | Ullmann-type coupling reactions | numberanalytics.com | |

| Iron(III) Chloride | Condensation reactions for quinoline formation | rsc.orgtandfonline.com | |

| Manganese Pincer Complex | Dehydrogenative coupling for 2-aminoquinoline synthesis | acs.orgnih.gov | |

| Organocatalyst | Thiourea Derivatives | Enantioselective aza-Friedel–Crafts reactions | beilstein-journals.org |

| p-Toluenesulfonic acid | One-pot synthesis of pyrimido[4,5-b]quinolones | tandfonline.com |

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous substances, are increasingly being applied to quinoline synthesis. researchgate.netbenthamdirect.com These approaches not only minimize environmental impact but also often lead to more efficient and economical processes. nih.gov

Microwave-assisted synthesis has been shown to significantly reduce reaction times for quinoline formation. tandfonline.comresearchgate.net For example, a microwave-assisted, modified Skraup reaction using water as a green solvent has been developed for the synthesis of 6-hydroxyquinoline. tandfonline.comresearchgate.net This method can produce the target compound in as little as 15-20 minutes. tandfonline.com

The use of greener solvents, such as water and ethanol, is another key aspect of sustainable quinoline synthesis. researchgate.net Various catalytic systems, including p-toluenesulfonic acid (p-TSA), cerium nitrate, and potassium carbonate, have been successfully employed in these environmentally benign solvents. researchgate.net Furthermore, catalyst-free techniques are also being explored. researchgate.net The use of natural catalysts, such as anacardic acid from Cashew Nut Shell Liquid (CNSL), for the synthesis of quinoline-based Schiff bases represents a novel and sustainable approach. nih.gov

| Green Chemistry Approach | Specific Method | Key Advantages | Reference |

| Alternative Energy Sources | Microwave Irradiation | Rapid reaction times, reduced solvent use | tandfonline.comresearchgate.net |

| Green Solvents | Water, Ethanol | Reduced toxicity and environmental impact | tandfonline.comresearchgate.net |

| Benign Catalysts | p-TSA, Natural Catalysts (e.g., CNSL) | Lower toxicity, often reusable | researchgate.netnih.gov |

| One-Pot Syntheses | Multicomponent reactions | Increased efficiency, reduced waste from intermediate purification | tandfonline.comtandfonline.com |

Flow Chemistry and Continuous Synthesis Techniques for Enhanced Production

Flow chemistry has emerged as a powerful technique for the synthesis of quinolines due to its inherent advantages in scalability, safety, and efficiency. ucd.ienumberanalytics.com Continuous flow reactors allow for precise control over reaction parameters, leading to improved yields and productivity. ucd.iethieme-connect.de

A continuous photochemical process has been developed for quinoline synthesis, demonstrating high yields and throughputs of over one gram per hour. ucd.ieucd.ie This method utilizes a high-power LED lamp for a tandem photoisomerization-cyclization cascade. ucd.iethieme-connect.de The high purity of the product stream from flow reactors also allows for "telescoped" reactions, where the output of one reactor is directly fed into the next, as demonstrated in the synthesis of tetrahydroquinolines. ucd.ie

Flow chemistry is particularly advantageous for reactions that are difficult or hazardous to scale up in batch processes. acs.org For example, a continuous-flow strategy has been developed for the safe and scalable synthesis of 3-cyanoquinolines from azidomethyl precursors. acs.org

| Flow Chemistry Technique | Application | Key Benefits | Reference |

| Photochemical Flow Synthesis | Tandem photoisomerization-cyclization | High throughput, high purity, efficiency | ucd.iethieme-connect.deucd.ie |

| Telescoped Flow Reactions | Multi-step synthesis of tetrahydroquinolines | Reduced workup, increased overall efficiency | ucd.ie |

| Continuous-Flow for Hazardous Reactions | Synthesis of 3-cyanoquinolines from azides | Enhanced safety, scalability | acs.org |

Derivatization Strategies for this compound

The 2-amino and 6-hydroxy groups of the quinoline core are key handles for further functionalization, allowing for the synthesis of a diverse range of derivatives. researchgate.net

N-Alkylation and Acylation Reactions of the Amino Group

The amino group at the C2 position of the quinoline ring is a nucleophilic site that readily undergoes alkylation and acylation reactions.

N-Alkylation: N-alkylation of aminoquinolines can be achieved using various alkylating agents. A notable green approach is the "borrowing hydrogen" strategy, where primary alcohols are used as alkylating agents. bohrium.com This method has been successfully catalyzed by a recyclable cadmium-containing coordination polymer, yielding N-alkylated 2-aminoquinolines in high yields. bohrium.com Another approach involves the reaction of substituted 4,7-dichloroquinolines with amino alcohols at high temperatures to produce N-alkylated products. scholaris.ca

N-Acylation: The acylation of the 2-amino group leads to the formation of amide derivatives. Metal-free deoxygenative 2-amidation of quinoline N-oxides is a promising method for constructing N-acylated 2-aminoquinolines. researchgate.net Chemoselective acylation of 2-amino-8-quinolinol has been studied, demonstrating that under certain conditions, acylation can be directed to the amino group. rsc.orgrsc.org For instance, treating the anionic form of 2-amino-8-quinolinol with less reactive acyl imidazolides or esters can selectively produce C2-amides. rsc.orgrsc.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Primary alcohols, Cd-containing coordination polymer catalyst | N-Alkyl-2-aminoquinolines | bohrium.com |

| Amino alcohols, high temperature (170 °C) | N-Alkyl-aminoquinolines | scholaris.ca | |

| N-Acylation | Acyl imidazolides/esters, NaH | C2-Amides | rsc.orgrsc.org |

| Quinoline N-oxides, amides/nitriles, promoters | N-Acylated 2-aminoquinolines | researchgate.net |

O-Alkylation, Etherification, and Esterification of the Hydroxy Group

The hydroxyl group at the C6 position provides another site for derivatization through alkylation (etherification) and esterification.

O-Alkylation/Etherification: The hydroxyl group can be converted to an ether, for example, by methylation using methyl iodide or dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. Aprotic solvents such as acetone (B3395972) or DMF are typically used for this transformation. Copper-catalyzed Ullmann-type arylated etherification is another method for forming aryl ethers from hydroxyquinolines. sioc-journal.cn

Esterification: The hydroxyl group can be esterified to form the corresponding ester derivatives. biosynth.com In the case of 2-amino-8-quinolinol, coupling with various carboxylic acids using coupling agents like EDCI and DMAP preferentially leads to the formation of C8-esters in excellent yields. rsc.orgrsc.org Brønsted-acidic ionic liquids based on an 8-hydroxyquinoline cation have also been developed as catalysts for esterification reactions. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| O-Alkylation (Etherification) | Methyl iodide, K2CO3, acetone/DMF | 6-Methoxyquinoline derivatives | |

| Aryl bromides/iodides, CuI, 8-hydroxyquinoline/t-BuOK | 6-Aryloxyquinoline derivatives | sioc-journal.cn | |

| O-Esterification | Carboxylic acids, EDCI, DMAP | C6-Esters | rsc.orgrsc.org |

| n-Hexylic acid, 8-hydroxyquinoline-based ionic liquid catalyst | Hexanoate esters | researchgate.net |

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution on the quinoline ring typically occurs on the benzene (B151609) ring (carbocycle) rather than the pyridine (B92270) ring, due to the higher electron density of the former. quimicaorganica.orguomustansiriyah.edu.iq The presence of the electron-donating amino and hydroxyl groups in 2-amino-6-hydroxyquinoline further activates the benzene ring towards electrophilic attack.

The regioselectivity of electrophilic substitution is directed by the existing substituents. For quinoline itself, substitution favors positions 5 and 8. quimicaorganica.orguomustansiriyah.edu.iq In 8-hydroxyquinoline, the hydroxyl group directs incoming electrophiles, and it is susceptible to reactions like electrophilic aromatic substitution. mdpi.com For 6-hydroxyquinoline, the hydroxyl group is expected to activate the ortho positions (5 and 7) for electrophilic attack. beilstein-journals.org For example, 6-hydroxyquinoline has been used as a nucleophile in aza-Friedel–Crafts reactions, where substitution occurs at the position ortho to the hydroxyl group. beilstein-journals.org The synthesis of 3-halogen-, selenium-, and sulfur-containing quinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov

| Reaction Type | Key Directing Group | Preferred Position of Substitution | Reference |

| Nitration | General Quinoline | 5 and 8 | quimicaorganica.orguomustansiriyah.edu.iq |

| Sulfonation | General Quinoline | 8 | uomustansiriyah.edu.iq |

| Aza-Friedel–Crafts | 6-Hydroxy group | 5 or 7 (ortho to -OH) | beilstein-journals.org |

| Halogenation/Selenation/Sulfuration | via Electrophilic Cyclization | 3 | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions at Diverse Positions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. researchgate.net These reactions are particularly crucial for the functionalization of heterocyclic scaffolds such as quinoline, enabling the introduction of a wide array of substituents at specific positions. For a molecule like this compound, these methodologies allow for the strategic modification of the quinoline core, starting from suitably functionalized precursors, typically haloquinolines (possessing chloro, bromo, or iodo substituents) or quinoline triflates. The reactivity and success of these couplings depend heavily on the nature and position of the leaving group on the quinoline ring, the choice of catalyst system (palladium source and ligand), base, and solvent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide or triflate with an organoboron species (like a boronic acid or ester), is one of the most widely used cross-coupling methods due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids. researchgate.netcore.ac.uk

Research on related quinoline systems demonstrates the feasibility of applying this reaction to functionalize precursors of this compound. For instance, the functionalization of the C-6 position of the quinoline ring has been successfully achieved. In one study, 6-bromo-8-methoxyquinoline (B600033) underwent a Suzuki coupling with p-formylphenylboronic acid to produce the corresponding 6-arylquinoline derivative in excellent yield. nih.gov Similarly, 2-aryl-6,8-dibromo-4-methoxyquinolines have been effectively coupled with arylvinylboronic acids to create complex styrylquinolines. mdpi.com These examples underscore the viability of the C-6 position as a coupling site, which is directly relevant for modifying a 6-hydroxyquinoline core. The reaction often employs a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like sodium carbonate. researchgate.net

When multiple halogen atoms are present, controlling selectivity can be challenging, but exhaustive coupling using an excess of the boronic acid can lead to polysubstituted products. nih.gov This strategy was employed in the reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids to afford 4,6,8-triarylquinoline derivatives. nih.gov The hydroxyl and amino groups of the target compound would likely require protection (e.g., as methoxy and N-acyl groups, respectively) prior to the coupling reaction to prevent side reactions.

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| 6-Bromo-8-methoxyquinoline | p-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 92% | nih.gov |

| 2-Aryl-6,8-dibromo-4-methoxyquinoline | Arylvinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 61-87% | mdpi.com |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 55-94% | nih.gov |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 85% | researchgate.net |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. rsc.orgrsc.org This reaction provides a direct method for introducing alkenyl groups onto the quinoline nucleus. While many applications of the Heck reaction in quinoline chemistry focus on the synthesis of the quinoline ring itself via intramolecular cyclization, the underlying principles are applicable for the functionalization of pre-existing haloquinolines. researchgate.netmdpi.com

For example, the synthesis of quinolin-2(1H)-ones can be achieved through a Heck reaction between 2-iodoanilines and alkenes like dimethyl maleate (B1232345) or various acrylates, followed by cyclization. researchgate.net This demonstrates the formation of a C-C bond at what will become the C-3 and C-4 positions of the quinoline core. The intermolecular Heck reaction provides a pathway to vinyl-substituted quinolines, which are valuable intermediates for further transformations. The choice of reaction conditions, particularly the catalyst, ligand, and base, is critical for achieving high yields and controlling regioselectivity.

| Reaction Type | Substrates | Catalyst System | Base | Solvent | Product Type | Reference |

| Intermolecular Coupling / Cyclization | 2-Iodoaniline, Methyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 3-Substituted quinolin-2(1H)-one | nih.gov |

| Intermolecular Coupling / Cyclization | N-(2-Iodophenyl)butadiynamide, Alcohol | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 4-Alkenyl-2-alkoxyquinoline | researchgate.net |

| Intramolecular Cyclization | N-Alkenyl-substituted 2-haloaniline | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile | 4-Alkylidenetetrahydroquinoline | mdpi.com |

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It typically employs a copper(I) co-catalyst. This reaction is exceptionally useful for installing alkynyl moieties onto the quinoline framework, which can then serve as handles for further synthetic elaborations, such as cyclization reactions.

The feasibility of Sonogashira coupling on the quinoline core has been well-established. For instance, 2-chloroquinolines have been successfully coupled with phenylacetylene (B144264) in a copper-free variant of the reaction. researchgate.net Functionalization at the C-6 position has also been reported; 6-amino-5-bromoquinolin-2(1H)-ones were coupled with various terminal acetylenes, demonstrating the compatibility of the reaction with an amino-substituted quinoline ring. nih.gov Researchers noted that coupling at the C-6 position can require more forcing conditions compared to other positions, such as C-8, indicating differences in reactivity across the quinoline scaffold. nih.gov This highlights the importance of optimizing reaction conditions for the specific halogenated precursor of this compound being used.

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| 2-Chloro-8-methyl-quinoline-3-carbaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 92% | researchgate.net |

| 6-Amino-5-bromo-quinolin-2(1H)-one | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | N/A | nih.gov |

| 2-Iodoaniline, Isocyanide, Alkyne | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | DMF | 4-Aminoquinoline (via cascade) | 67-87% | nih.gov |

Computational and Theoretical Investigations of 2 Amino 6 Hydroxy Quinoline

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic characteristics. Modern computational chemistry offers powerful tools to probe these properties at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. rsc.org For quinoline (B57606) derivatives, DFT calculations are routinely employed to determine optimized molecular geometries, electronic properties, and thermodynamic stability. rsc.orgdergipark.org.tr

A typical approach involves geometry optimization using a specific functional and basis set. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for organic molecules. dergipark.org.tr A common basis set for such calculations is 6-311G(d,p) or higher, which provides a good balance between accuracy and computational cost. researchgate.netejournal.by These calculations yield the lowest-energy structure of the molecule by finding the minimum on the potential energy surface. For 2-Amino-6-hydroxy-quinoline, this process would determine the precise bond lengths, bond angles, and dihedral angles of its most stable tautomeric form.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. tsijournals.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wpmucdn.com

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the ground state, implying higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations are used to determine the energies of these frontier orbitals. The resulting data can be used to predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino and hydroxyl-substituted benzene (B151609) ring, while the LUMO may be distributed across the heterocyclic pyridine (B92270) ring system.

Table 1: Representative Frontier Molecular Orbital Data for an Amino-Hydroxy Aromatic System (Note: These are illustrative values based on typical DFT calculations for similar molecules, as specific data for this compound is not available in the cited literature.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.50 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -1.25 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| Energy Gap (ΔE) | 4.25 | Indicator of chemical reactivity and kinetic stability. |

Conformational Analysis and Tautomerism Studies of this compound

The structural flexibility and potential for isomerism are key aspects of a molecule's chemical behavior. For this compound, both conformational freedom and tautomerism are significant considerations.

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this molecule, the primary conformational flexibility arises from the rotation of the amino (-NH₂) and hydroxyl (-OH) groups relative to the quinoline ring. Computational methods can map the potential energy surface of these rotations to identify the most stable conformers.

Tautomerism, the interconversion of structural isomers, is particularly important for hydroxyquinolines. researchgate.netnih.gov this compound can theoretically exist in several tautomeric forms due to proton transfer between the hydroxyl group and the ring nitrogen (keto-enol tautomerism) and between the amino group and the ring (amino-imino tautomerism). The four primary potential tautomers are:

This compound (Amino-Enol form)

2-Amino-1H-quinolin-6(7H)-one (Amino-Keto form)

2-Imino-1,2-dihydro-6-hydroxyquinoline (Imino-Enol form)

2-Imino-1,2,6,7-tetrahydroquinolin-6-one (Imino-Keto form)

Computational studies on the parent 2-hydroxyquinoline (B72897) molecule have consistently shown that the keto tautomer, 2-quinolone, is significantly more stable than the enol (hydroxy) form. researchgate.netresearchgate.net This stabilization is often attributed to the formation of a cyclic amide structure within the ring. researchgate.net While the substituents at the 6-position will influence the exact energy differences, the inherent stability of the 2-quinolone core strongly suggests that the amino-keto tautomer is the predominant and most stable form of this compound in the ground state.

Table 2: Predicted Relative Stability of this compound Tautomers (Based on established principles for 2-hydroxyquinoline systems.)

| Tautomer Name | Tautomer Form | Predicted Relative Stability |

| 2-Amino-1H-quinolin-6(7H)-one | Amino-Keto | Most Stable |

| This compound | Amino-Enol | Less Stable |

| 2-Imino-1,2-dihydro-6-hydroxyquinoline | Imino-Enol | Less Stable |

| 2-Imino-1,2,6,7-tetrahydroquinolin-6-one | Imino-Keto | Least Stable |

Spectroscopic Property Prediction through Advanced Computational Methods

Computational chemistry provides invaluable tools for predicting and interpreting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

Theoretical calculations of NMR chemical shifts have become a standard tool for confirming or assigning the structure of organic molecules. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/6-311G(d,p) level), is one of the most reliable approaches for predicting isotropic shielding constants. researchgate.net

These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). researchgate.net The calculations are performed on the optimized, lowest-energy structure of the molecule, which for this compound would be its most stable tautomer. The predicted ¹H and ¹³C NMR spectra can then be compared with experimental data to validate the proposed structure. Such calculations can be particularly useful for distinguishing between different isomers or tautomers, as each form would produce a unique predicted spectrum. researchgate.net

Table 3: Illustrative Format for Predicted NMR Chemical Shifts (This table demonstrates the typical output of a GIAO-DFT calculation and does not represent actual calculated values for the title compound.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 162.5 |

| H3 | 6.7 | - |

| C4 | - | 120.1 |

| H5 | 7.2 | - |

| C6 | - | 155.8 |

| C7 | - | 115.3 |

| H8 | 7.0 | - |

| NH (ring) | 11.5 | - |

| NH₂ (amino) | 5.4 | - |

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. rsc.orgdergipark.org.tr By calculating the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), TD-DFT can predict the maximum absorption wavelengths (λ_max) and their corresponding intensities (oscillator strengths). dergipark.org.tr

These calculations help to understand the nature of the electronic transitions, which are typically π→π* or n→π* for aromatic heterocyclic compounds. The simulations are usually performed on the optimized ground-state geometry. For fluorescence, the geometry of the first excited state (S₁) is optimized, and the energy of the transition back to the ground state is calculated to predict the emission wavelength. A computational study on 6-aminoquinoline (B144246), a related compound, showed absorption maxima between 327-340 nm depending on the solvent. d-nb.info Similar results would be expected for this compound, with the exact values influenced by the specific tautomer and solvent environment.

Table 4: Representative TD-DFT Output for Electronic Transitions (This table illustrates the type of data generated from TD-DFT calculations and is not specific to the title compound.)

| Transition | Excitation Energy (eV) | Wavelength (λ_max, nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.65 | 340 | 0.25 |

| S₀ → S₂ | 4.13 | 300 | 0.11 |

| S₀ → S₃ | 4.59 | 270 | 0.42 |

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Understanding the synthetic routes and reactivity of this compound is fundamental for its practical application. Computational chemistry offers profound insights into reaction mechanisms, allowing for the exploration of potential energy surfaces, the identification of transient intermediates, and the characterization of transition states. While specific computational studies detailing the synthesis of this compound are not extensively documented in the reviewed literature, the established methodologies applied to analogous quinoline systems provide a clear framework for how such an investigation would proceed.

Density Functional Theory (DFT) is a primary tool for these investigations, used to optimize the geometries of reactants, intermediates, transition states, and products. rsc.orgresearchgate.net By calculating the energies of these structures, a reaction profile can be constructed. For instance, in the synthesis of quinoline derivatives, DFT calculations at levels like B3LYP/6-31G* are commonly employed to map the reaction pathway. researchgate.net This involves locating the transition state—the highest energy point along the reaction coordinate—and confirming it through vibrational analysis, where a single imaginary frequency corresponds to the motion along that coordinate. researchgate.netsonar.ch

The synthesis of quinolines often involves cyclization reactions. A theoretical study on the formation of other quinoline derivatives, for example, might investigate the cyclization of an intermediate. rsc.org The activation energy (the energy difference between the reactants and the transition state) is a critical parameter derived from these calculations, as it determines the reaction kinetics.

Table 1: Illustrative Activation Energies for a Hypothetical Quinoline Ring Formation Step (Data is representative and based on similar reactions)

| Reaction Step | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Cyclization | DFT (B3LYP) | 6-31G* | CPCM (Water) | 15.8 |

| Dehydration | DFT (B3LYP) | 6-31G* | CPCM (Water) | 12.3 |

This table illustrates the type of data generated from computational studies on reaction mechanisms. The values are hypothetical and serve to represent findings from studies on related quinoline syntheses.

Furthermore, computational analysis can elucidate the reactivity of the final molecule. For this compound, DFT could be used to study its susceptibility to electrophilic or nucleophilic attack. A study on the reaction of hydroxyl radicals with the basic quinoline structure revealed that the formation of OH adducts proceeds through exothermic reactions with low activation energies for attacks at most carbon positions. researchgate.net Such calculations for this compound would reveal how the amino and hydroxyl substituents influence the reactivity of the quinoline core. The electron-donating nature of these groups would likely activate the ring towards electrophilic substitution, and computational models could predict the most probable sites of reaction.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Theoretical Aspects)

QSAR and pharmacophore modeling are pivotal theoretical approaches in medicinal chemistry for designing and discovering new drugs. These methods establish a mathematical or conceptual link between the chemical structure of a series of compounds and their biological activity. While no specific QSAR or pharmacophore models for this compound were identified in the available literature, the principles are well-demonstrated by numerous studies on structurally related quinoline derivatives. nih.govnih.govnih.gov

Pharmacophore Modeling

A pharmacophore model defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to be recognized by a specific biological target. For this compound, the key pharmacophoric features would be:

Hydrogen Bond Donor: The amino (-NH2) group and the hydroxyl (-OH) group.

Hydrogen Bond Acceptor: The nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group.

Aromatic Ring: The quinoline ring system itself, which can engage in π-π stacking interactions.

In a typical study, a set of active and inactive molecules are used to generate hypotheses. For instance, a ligand-based pharmacophore model for quinoline-based antidiabetic agents identified a five-point hypothesis (AADRR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as crucial for activity. nih.gov Similarly, a model for MMP-9 inhibitors based on hydroxyquinolines identified a DDHRR_1 hypothesis (two donors, one hydrophobic group, two aromatic rings) as the best model. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to create a mathematical equation that relates the biological activity of compounds to their physicochemical properties, known as molecular descriptors. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical.

A 2D-QSAR study on quinoline derivatives as diuretic agents used simplex descriptors to correlate structure with activity. researchgate.net In 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. These methods calculate steric and electrostatic fields around the molecules to explain activity. A 3D-QSAR study on quinoline Schiff bases as antitubercular agents developed robust CoMFA and CoMSIA models with good predictive power. nih.gov For a series of hydroxyquinolines targeting osteoarthritis, a CoMSIA model yielded a high correlation coefficient (r²) of 0.971 and a cross-validation coefficient (q²) of 0.716, indicating a highly predictive model. rjsvd.com

Table 2: Example of Statistical Parameters from a 3D-QSAR Study on Quinoline Derivatives (Illustrative Data)

| Model | q² (Cross-validated r²) | r² (Non-validated r²) | SEE (Standard Error of Estimate) | F-value | Contribution of Fields |

|---|---|---|---|---|---|

| CoMFA | 0.617 | 0.810 | 0.370 | 95.4 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.631 | 0.755 | 0.412 | 78.2 | Steric: 20%, Electrostatic: 30%, Hydrophobic: 25%, H-Bond Donor: 15%, H-Bond Acceptor: 10% |

This table is based on data from a study on quinoline hydrazones nih.gov and serves to illustrate the statistical validation of QSAR models. q² > 0.5 and r² > 0.6 are generally considered indicative of a good model.

For this compound and its potential derivatives, a QSAR study would involve calculating various descriptors and using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a model. nih.govnih.gov The resulting equation would quantify the positive or negative impact of different structural features on a specific biological activity, providing a theoretical framework to guide the synthesis of more potent and selective analogs.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 6 Hydroxy Quinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 2-Amino-6-hydroxy-quinoline. tsijournals.comipb.pt By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise assignment of the molecular structure. Both ¹H and ¹³C NMR are fundamental in this process. tsijournals.comnih.gov

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. ipb.ptsciencegate.app

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would help trace the connectivity of the protons on the quinoline (B57606) ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is invaluable for piecing together the entire molecular framework, for instance, by correlating the amino protons to the carbon at the 2-position and the hydroxyl proton to the carbon at the 6-position.

The application of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of this compound, confirming the positions of the substituents and the connectivity of the ring system. researchgate.net

Solid-State NMR Applications for Crystalline Forms and Polymorphs

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in their solid, crystalline form. researchgate.net For this compound, ssNMR can provide valuable insights into its crystalline packing and identify the presence of different polymorphic forms. Differences in the chemical shifts observed in ssNMR spectra compared to solution NMR can reveal information about intermolecular interactions, such as hydrogen bonding, in the solid state. tsijournals.comresearchgate.net This technique is particularly useful for studying tautomerism, where different isomeric forms may coexist in the solid state. researchgate.net

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

Furthermore, X-ray crystallography reveals the details of the crystal packing, including intermolecular interactions such as hydrogen bonds and π-π stacking. chemmethod.combohrium.com In the case of this compound, the amino and hydroxyl groups are capable of forming extensive hydrogen bonding networks, which would significantly influence the crystal lattice. bohrium.com The analysis of these interactions is crucial for understanding the physical properties of the solid material.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.govnih.gov For this compound (C₉H₈N₂O), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, providing strong evidence for the elemental composition. nih.gov

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which can provide further structural information and help to confirm the identity of the compound. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of the chemical bonds. oatext.comresearchgate.netdergipark.org.tr

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹), the O-H stretching vibration of the hydroxyl group (around 3200-3600 cm⁻¹), C=N and C=C stretching vibrations of the quinoline ring (in the 1450-1650 cm⁻¹ region), and C-N and C-O stretching vibrations. rsc.orgjocpr.comrsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C=N stretching modes of the aromatic ring are typically strong in the Raman spectrum. oatext.comdergipark.org.tr

The positions and shapes of these vibrational bands can be influenced by intermolecular interactions, such as hydrogen bonding, providing further insight into the molecular structure and packing in the solid state. oatext.com

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions, Solvatochromism, and Photophysical Characterization

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule. beilstein-journals.orgresearchgate.net

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the quinoline aromatic system. researchgate.netmdpi.com The position and intensity of these bands are influenced by the amino and hydroxyl substituents. The study of solvatochromism, which is the change in the absorption or emission spectra with solvent polarity, can provide information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. beilstein-journals.org

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. mdpi.comnih.gov Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence emission. The fluorescence spectrum, quantum yield, and lifetime are important photophysical parameters that characterize the excited state properties of the molecule. nih.govresearchgate.net The fluorescence properties can also be sensitive to the environment, such as solvent polarity and pH. researchgate.netresearchgate.net

The study of the electronic spectra provides valuable information on the electronic structure and photophysical behavior of this compound.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Studies in Solution

A comprehensive search of scientific literature reveals a notable absence of specific studies on the circular dichroism (CD) spectroscopy of chiral derivatives of this compound. While CD spectroscopy is a powerful technique for elucidating the stereochemistry and solution conformation of chiral molecules, and has been applied to various other quinoline derivatives, dedicated research on chiral derivatives of this specific compound, including detailed findings and data, is not presently available in published literature.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the molecule's three-dimensional structure, including its absolute configuration and conformational preferences in solution. For a chiral derivative of this compound, one would anticipate that the introduction of a stereocenter would induce characteristic CD signals, known as Cotton effects, corresponding to the electronic transitions of the quinoline chromophore.

In principle, the analysis of these Cotton effects, often in conjunction with quantum-chemical calculations, could be used to:

Determine the absolute configuration of the chiral derivative. The sign and magnitude of the Cotton effects are directly related to the spatial arrangement of the atoms.

Investigate conformational equilibria in solution. Changes in the CD spectrum upon varying solvent polarity or temperature can reveal the presence of different conformers and provide insights into their relative stabilities.

Study intermolecular interactions , such as binding to other chiral molecules or macromolecules, which can induce changes in the CD spectrum.

While the application of CD spectroscopy to other classes of quinoline derivatives has been documented, providing a general framework for how such studies might be approached, the specific experimental data for chiral derivatives of this compound is lacking. For instance, studies on chiral N,N-bis(2-quinolylmethyl)amino acid Cu(II) complexes have demonstrated the use of exciton-coupled circular dichroism (ECCD) to determine the absolute configuration of the amino acid. nih.gov Similarly, the chiroptical properties of Cinchona alkaloids, which contain a 6'-methoxyquinoline moiety, have been extensively studied to understand their three-dimensional structure. mdpi.com Research on cis-dihydrodiol metabolites of quinoline has also utilized a combination of experimental and calculated CD spectra to determine their absolute configurations and conformational preferences. nih.govresearchgate.net

Reactivity Profiles and Mechanistic Pathways Involving 2 Amino 6 Hydroxy Quinoline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Core

The quinoline nucleus is generally considered electron-deficient, which typically deactivates it towards electrophilic aromatic substitution. However, the presence of the strongly electron-donating amino (-NH2) and hydroxyl (-OH) groups at the C2 and C6 positions, respectively, activates the ring system. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Theoretical studies on substituted quinolines, such as 8-hydroxyquinoline (B1678124), indicate that the positions of electrophilic attack are highly dependent on the stability of the resulting intermediates. For 2-amino-6-hydroxy-quinoline, electrophilic substitution is anticipated to occur on the benzene (B151609) ring portion of the quinoline, guided by the powerful activating and directing effects of the hydroxyl and amino groups.

Conversely, nucleophilic aromatic substitution (SNAr) on the quinoline ring is facilitated by its inherent electron-deficient nature. Nucleophilic attack is particularly favored at the C2 and C4 positions. In the case of this compound, the amino group at C2 would likely need to be transformed into a better leaving group for a direct SNAr reaction to occur at that position. However, studies on nitroquinolines have demonstrated that nucleophilic substitution of a hydrogen atom (VNS) can occur, particularly when the ring is sufficiently activated by electron-withdrawing groups. Research on related chloroquinolines has shown that nucleophiles can displace the chloro group, indicating the susceptibility of the quinoline core to such reactions.

Oxidation and Reduction Chemistry of the Amino and Hydroxy Functional Groups

The amino and hydroxyl functional groups on the this compound molecule are susceptible to both oxidation and reduction reactions. The hydroxyl group, in particular, can be oxidized, a common reaction for hydroxy-substituted aromatic compounds. The oxidation of various amino- and hydroxy-quinolines has been studied, often leading to the formation of polymers or oligomers. For instance, the chemical oxidation of 5-aminoquinoline (B19350) has been shown to produce thermally stable oligomers with interesting fluorescent properties. Similarly, the oxidation of 6-hydroxyquinoline (B46185) can yield oligomeric products. It is plausible that this compound would undergo similar oxidative polymerization, potentially forming quinone-imine or related structures under appropriate oxidizing conditions.

The reduction of substituted quinolines is also a well-established process. A common method involves the reduction of a nitro group to an amino group, often using reagents like iron in acetic acid. While this compound already possesses an amino group, further reduction of the quinoline ring system itself is possible under more stringent conditions, such as catalytic hydrogenation. This process would lead to the corresponding tetrahydroquinoline derivative, significantly altering the aromaticity and reactivity of the molecule.

Cycloaddition Reactions and Heterocyclic Ring Transformations Involving this compound

Cycloaddition reactions offer a powerful method for constructing complex three-dimensional structures from flat aromatic systems. The quinoline ring can participate as a diene in [4+2] cycloaddition reactions. Recent research has demonstrated that bicyclic azaarenes, including quinolines, can undergo photochemical dearomative cycloaddition with alkenes. In a specific example, 6-hydroxyquinoline was shown to be amenable to a [4+2] cycloaddition reaction, which proceeds through the tautomerization of an enol intermediate to yield a ketone product. This suggests that this compound could potentially undergo similar transformations, with the substituents influencing the regioselectivity and stereoselectivity of the reaction.

Intramolecular cycloadditions are also a key strategy in organic synthesis. While specific examples involving this compound are not prevalent in the literature, the fundamental reactivity of the quinoline core suggests that with appropriate tethering to a dienophile, such intramolecular reactions could be feasible. These reactions are valuable for creating complex, fused-ring systems with high stereocontrol.

Photochemical Reactivity and Photophysical Processes of this compound

The photophysical properties of quinoline and its derivatives are of significant interest due to their potential applications in optoelectronic devices. Hydroxyquinolines, in particular, often exhibit interesting excited-state phenomena, such as excited-state proton transfer (ESPT). The absorption and fluorescence spectra of these compounds are typically sensitive to the solvent environment and pH. For example, 8-hydroxyquinoline displays dual fluorescence, and its emission spectra are dependent on concentration and excitation wavelength, indicating the presence of different emitting species in equilibrium.

Given its structure, this compound is expected to be a fluorescent molecule. The amino and hydroxyl groups are known to influence the photophysical properties, often leading to red-shifted absorption and emission spectra compared to the parent quinoline. The photochemical reactivity of quinolines can also be harnessed for synthetic purposes. Visible-light-mediated reactions, such as the C-H hydroxyalkylation of quinolines, have been developed, proceeding through radical pathways. Furthermore, certain hydroxyquinoline derivatives, like 8-bromo-7-hydroxyquinoline, have been developed as photoremovable protecting groups, which release bioactive molecules upon irradiation. This highlights the potential for this compound to participate in various photochemical processes.

| Property | Description | Related Findings |

| Fluorescence | Emission of light by a substance that has absorbed light. | Hydroxyquinolines like 8-HQ exhibit dual fluorescence, with emission spectra sensitive to solvent and concentration. |

| Excited-State Proton Transfer (ESPT) | Proton transfer reaction that occurs when a molecule is in an electronically excited state. | ESPT has been reported for 6-hydroxyquinoline in various solvents. |

| Solvatochromism | The change in color of a chemical substance when the polarity of the solvent is changed. | The absorption and fluorescence of quinoline derivatives are often red-shifted with increasing solvent polarity. |

| Photochemical Reactions | Chemical reactions initiated by the absorption of light energy. | Quinolines can undergo visible-light-mediated C-H hydroxyalkylation. Certain derivatives can function as photoremovable protecting groups. |

Acid-Base Equilibria, Proton Transfer Dynamics, and pKa Determination

The this compound molecule possesses multiple sites that can participate in acid-base equilibria: the basic quinoline ring nitrogen, the basic amino group, and the acidic hydroxyl group. Consequently, the molecule will have multiple pKa values corresponding to the protonation and deprotonation of these functional groups. The determination of pKa values is crucial for understanding the charge state of the molecule at a given pH.

Spectrophotometric and potentiometric titrations are common methods used to determine the pKa values of such compounds. For substituted hydroxyquinones, which share some structural similarities, multiple pKa values have been determined, relating to the enol function and ammonium (B1175870) salts. The pKa values for various quinoline derivatives are compiled in databases, providing a reference for estimating the values for this compound. The interplay of these acidic and basic centers means that the molecule can exist in cationic, neutral, anionic, or zwitterionic forms depending on the pH of the solution.

| Ionizable Group | Expected Behavior | Estimated pKa Range (based on similar compounds) |

| Quinoline Ring Nitrogen | Basic (proton acceptor) | 4-5 |

| 2-Amino Group | Basic (proton acceptor) | 3-4 |

| 6-Hydroxyl Group | Acidic (proton donor) | 8-10 |

Note: These are estimated ranges based on general pKa values for quinolines, anilines, and phenols, and the actual values for this compound may vary due to the electronic interplay of the substituents.

Investigation of Reaction Intermediates and Transition States through Spectroscopic and Computational Means

Understanding the detailed mechanisms of the reactions involving this compound requires the characterization of transient species such as reaction intermediates and transition states. Spectroscopic techniques are invaluable for this purpose. For instance, time-resolved infrared (TRIR) spectroscopy has been used to study the photolysis mechanism of 8-bromo-7-hydroxyquinoline on a sub-microsecond timescale. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for studying solution speciation and reaction kinetics.

Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into reaction mechanisms that are often difficult to obtain experimentally. DFT calculations can be used to model the structures of reactants, products, intermediates, and transition states. By calculating the energies of these species, reaction pathways can be mapped, and the regioselectivity of reactions, such as electrophilic substitution, can be predicted. For example, computational studies on the formylation of hydroxyquinolines have helped to explain the preference for substitution at specific positions by analyzing the stability of the transition states. Such computational investigations, combined with experimental spectroscopic data, are essential for a comprehensive understanding of the reactivity of this compound.

Coordination Chemistry and Metal Complexes of 2 Amino 6 Hydroxy Quinoline

Ligand Design Principles and Diverse Coordination Modes of 2-Amino-6-hydroxy-quinoline

The design of ligands is fundamental to the development of coordination complexes with specific properties. This compound possesses key features that make it an effective chelating agent. The molecule contains two hydrogen bond donor sites and three hydrogen bond acceptor sites, facilitating strong interactions with metal ions. alfa-chemistry.com The primary coordination sites are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group, which can form a stable five-membered chelate ring upon deprotonation of the hydroxyl group.

The amino group at the 2-position can also participate in coordination, potentially allowing the ligand to act in a bidentate or even tridentate fashion. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. For instance, studies on analogous 6-aminoquinoline (B144246) derivatives used in the design of foldamers have shown that the "para-like" substitution pattern of the 6-amino group tends to impart a nearly linear geometry to the resulting oligomer. uni-muenchen.de This principle suggests that complexes incorporating this compound could be designed to create specific, extended structural motifs.

The versatility of the quinoline scaffold is well-documented. Related Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline demonstrate varied binding modes, highlighting the adaptability of the quinoline core in coordination chemistry. mdpi.com Depending on the metal center and stoichiometry, this compound can be expected to form mononuclear, binuclear, or even polynuclear complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of metal complexes with quinoline-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of hydroxyl groups. Characterization of the resulting complexes relies on a suite of spectroscopic and analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis.

First-row transition metals like copper, iron, and zinc are known to form stable complexes with N,O-donor ligands such as hydroxyquinoline derivatives. While specific studies on this compound are limited, extensive research on related compounds provides insight into the expected chemistry.

For example, novel copper(II) and zinc(II) complexes have been synthesized using the ligand 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde. nih.govacs.org These complexes were prepared by refluxing the ligand with the corresponding metal salt (ZnCl₂ or Cu(NO₃)₂·3H₂O) in methanol (B129727). nih.gov The resulting complexes were characterized as amorphous, non-hygroscopic powders. nih.govacs.org Similarly, the synthesis of Cu(II) and Zn(II) complexes with Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline has been reported, yielding coordination compounds with a general formula of ML₂, where M is the metal ion. nih.govacs.org

Iron complexes with multidentate ligands containing pyridyl and amino functionalities have also been synthesized. A hexairon-oxo core has been successfully embraced by two tripodal oligo-α-pyridylamido ligands, demonstrating iron's capacity to form complex, high-nuclearity clusters with such ligand frameworks. unimore.it

Table 1: Synthesis and Properties of Representative First-Row Transition Metal Complexes with Amino-Hydroxyquinoline Derivatives

| Complex | Ligand | Metal Salt | Yield (%) | Color | Reference |

|---|---|---|---|---|---|

| [Zn(HL)₂] | 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde | ZnCl₂ | 72 | Yellowish-white | nih.govacs.org |

| [Cu(HL)₂(H₂O)₂] | 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde | Cu(NO₃)₂·3H₂O | 64 | Deep-green | nih.govacs.org |

| Zn(L1)₂ | Schiff base of 8-hydroxy-2-quinolinecarboxaldehyde and 1-(2-aminoethyl)-piperidine | ZnCl₂ | 89 | Not specified | nih.gov |

| Cu(L3)₂ | Schiff base of 8-hydroxy-2-quinolinecarboxaldehyde and 3-morpholinopropylamine | CuCl₂ | 57 | Not specified | nih.gov |

Precious metals from the platinum group are of significant interest due to their applications in catalysis and medicine. nih.gov Their coordination chemistry with quinoline-based ligands is well-explored. Ruthenium(II) p-cymene (B1678584) complexes, for instance, have been synthesized by reacting the dinuclear complex [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂ with various pyridine-quinoline ligands in methanol under an argon atmosphere. mdpi.com These reactions typically yield stable, pseudo-octahedral "three-legged piano stool" complexes. mdpi.com

Similarly, rhodium(III) and ruthenium(II) complexes have been prepared with 8-hydroxyquinoline-amino acid hybrids. mdpi.com The synthesis involves reacting the metal precursors, such as [Rh(η⁵-C₅Me₅)(H₂O)₃]²⁺ or [Ru(η⁶-p-cymene)(H₂O)₃]²⁺, with the ligand. These complexes often exhibit high stability in solution. mdpi.com The synthesis of platinum(II) and palladium(II) complexes with various diimine and amino acid ligands is also well-established, suggesting that this compound could readily form stable square planar complexes with these metal ions. rsc.orgniscpr.res.in

The coordination chemistry of f-block elements is dominated by ligands containing hard donor atoms, such as oxygen. researchgate.net Hydroxypyridinonate chelators, which are structural analogues of hydroxyquinolines, have been investigated for their ability to bind strongly to lanthanide and actinide ions. rsc.org These interactions are primarily electrostatic, but studies indicate a higher degree of covalency in the bonding of actinides (e.g., Pu⁴⁺, Th⁴⁺) compared to lanthanides, arising from the involvement of 5f orbitals in the metal-ligand bonding. rsc.org

While specific complexes of this compound with lanthanides or actinides have not been detailed in the literature, the strong affinity of these ions for N,O-donor chelating ligands suggests a high potential for complex formation. The design of such complexes is relevant for applications in areas like radionuclide decorporation. rsc.org Studies on the binding of trivalent lanthanides and actinides to the protein lanmodulin show that these ions are typically accommodated in coordination sites with high coordination numbers (8 or 9) and a preference for carboxylate (oxygen-donor) ligands. nih.gov This further supports the potential for this compound to act as an effective ligand for these elements.

Structural Analysis of this compound Metal Complexes

Determining the precise three-dimensional arrangement of atoms in a coordination complex is crucial for understanding its chemical and physical properties. X-ray crystallography is the definitive method for elucidating these solid-state structures.

Single-crystal X-ray diffraction studies on metal complexes of substituted hydroxyquinolines have revealed a rich diversity of structural motifs. For example, the crystal structures of zinc(II) and cadmium(II) complexes with 2-nonyl-8-hydroxyquinoline and 7-nonyl-8-hydroxyquinaldine show the formation of both mononuclear, four-coordinated species and binuclear, five-coordinated species. researchgate.net

Detailed crystallographic analyses have been performed on Cu(II) and Zn(II) complexes of Schiff bases derived from 8-hydroxyquinoline (B1678124). acs.org The data obtained from these studies, including space group, unit cell dimensions, and refinement parameters, provide a precise picture of the coordination geometry around the metal center. In one instance, a dinuclear copper(II) complex was found to have a relatively short Cu-Cu distance of 3.171 Å. nih.govacs.org Ruthenium(II) complexes with biquinoline-based ligands have been shown to adopt a pseudo-octahedral coordination geometry, often referred to as a "three-legged piano stool" structure. mdpi.com These structural precedents provide a strong basis for predicting the types of metal-ligand frameworks that could be formed with this compound.

Table 2: Selected Crystallographic Data for Metal Complexes with Substituted Quinoline Ligands

| Complex | Formula | Crystal System | Space Group | Coordination Geometry | Reference |

|---|---|---|---|---|---|

| Zn(L2)₂ | C₃₂H₃₆N₆O₄Zn | Triclinic | P-1 | Not specified | acs.org |

| Cu₂(L2)₄ | C₆₄H₇₂Cu₂N₁₂O₈ | Monoclinic | P2₁/c | Not specified | acs.org |

| [RhCp*(HQCl-D-hPro)Cl]Cl·H₂O·CH₃OH | Not specified | Not specified | Not specified | Bidentate (N,O) coordination | mdpi.com |

| [Ru(η⁶-p-cymene)(8,6′-Me₂pq)Cl][PF₆] | Not specified | Not specified | Not specified | Pseudo-octahedral | mdpi.com |

Spectroscopic Signatures of Coordination (e.g., EPR, UV-Vis, IR)

The coordination of this compound to a metal center would induce distinct and measurable changes in its spectroscopic profile. These signatures are crucial for confirming the formation of a complex and elucidating its electronic and geometric structure.

Infrared (IR) Spectroscopy: IR spectroscopy is a primary tool for identifying which donor atoms of a ligand are involved in bonding with a metal ion. For this compound, the key vibrational bands to monitor would be those associated with the O-H, N-H, and C=N groups.

O-H Stretching: The broad stretching vibration of the phenolic hydroxyl group (ν(O-H)), typically found around 3400-3200 cm⁻¹, would be expected to disappear upon deprotonation and coordination of the oxygen atom to the metal center.

N-H Stretching: The stretching vibrations of the amino group (ν(N-H)), usually appearing as two bands in the 3500-3300 cm⁻¹ region, would likely shift to a lower frequency (wavenumber) upon coordination of the amino nitrogen to the metal ion. This shift indicates a weakening of the N-H bonds as electron density is drawn towards the metal.

C=N Stretching: The stretching vibration of the quinoline ring's C=N bond (ν(C=N)), typically observed around 1600-1500 cm⁻¹, would also be expected to shift upon coordination of the ring nitrogen. The direction and magnitude of this shift can provide insight into the nature of the metal-ligand bond.

New Bands: The formation of new, low-frequency bands, typically below 600 cm⁻¹, can be attributed to the stretching vibrations of the newly formed metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, providing direct evidence of coordination.